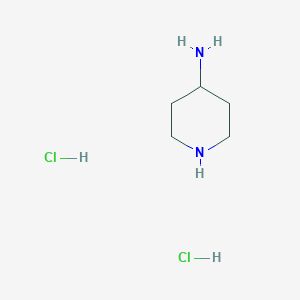

4-Aminopiperidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

35621-01-3 |

|---|---|

Molecular Formula |

C5H13ClN2 |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

piperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4,6H2;1H |

InChI Key |

JLPGSSHHLKZYMJ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1N.Cl.Cl |

Canonical SMILES |

C1CNCCC1N.Cl |

Other CAS No. |

35621-01-3 |

Origin of Product |

United States |

Academic Research Perspectives on 4 Aminopiperidine Dihydrochloride

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most vital structural motifs in the realm of medicinal chemistry and drug discovery. nih.govnih.gov Its prevalence is underscored by its presence in a vast array of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty drug classes. nih.govencyclopedia.pub These include treatments for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. nih.govencyclopedia.pub The significance of the piperidine scaffold stems from several key attributes that make it a "privileged scaffold" in the design of new therapeutic agents.

The three-dimensional, sp³-hybridized nature of the piperidine ring allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets. nih.gov Introducing chiral piperidine scaffolds into molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.comresearchgate.net This structural versatility makes it an invaluable component for creating new drugs. clinmedkaz.org The ability to functionalize the piperidine ring at various positions allows chemists to fine-tune the steric and electronic properties of a molecule to optimize its binding affinity and efficacy for specific enzymes or receptors. clinmedkaz.orgresearchgate.net

Rationale for Dedicated Research on 4-Aminopiperidine (B84694) Dihydrochloride (B599025)

Within the broad class of piperidine-containing compounds, 4-aminopiperidine and its dihydrochloride salt have garnered specific research interest due to their utility as versatile chemical building blocks in drug development. chembk.comnih.gov The dihydrochloride form enhances the stability and handling of the parent compound, making it suitable for various synthetic applications. The primary rationale for its dedicated research lies in its bifunctional nature, possessing two nitrogen atoms that can be selectively modified to generate large and diverse libraries of new chemical entities.

4-Aminopiperidine dihydrochloride serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. chembk.com Its structure is a key component in the development of compounds targeting various diseases. For example, research has demonstrated its use in creating:

N-type calcium channel blockers: Derivatives have been synthesized and evaluated for their potential in treating pain, including neuropathic pain. acs.orgnih.gov

Hepatitis C Virus (HCV) inhibitors: A 4-aminopiperidine (4AP) scaffold was identified as an inhibitor of HCV assembly and release, acting synergistically with other approved antiviral drugs. nih.gov

CCR5 antagonists: As a key building block, it is used in the synthesis of piperazino-piperidine (B8394093) based CCR5 antagonists, which function as HIV-1 entry inhibitors. nih.gov

Muscarinic antagonists: The 4-aminopiperidine scaffold has been used to develop a series of M3 muscarinic receptor antagonists. researchgate.net

The strategic importance of 4-aminopiperidine is highlighted in its application in convergent synthesis strategies, which allow for the efficient construction of complex target molecules. nih.gov For instance, employing N'-Boc-4-methyl-4-aminopiperidine as a "smart building block" facilitates a practical and high-yield synthesis of potent CCR5 antagonists. nih.gov The compound is also a starting material for synthesizing piperidine-substituted triazine and pyrimidine (B1678525) derivatives investigated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). sigmaaldrich.com

The table below summarizes key research applications of the 4-aminopiperidine scaffold.

| Research Area | Target/Application | Example Compound Class | Reference(s) |

| Pain Management | N-Type Calcium Channel Blockers | 4-Aminopiperidine derivatives | acs.org, nih.gov |

| Antiviral (HCV) | Hepatitis C Virus Assembly | 4-Aminopiperidine (4AP) derivatives | nih.gov |

| Antiviral (HIV) | CCR5 Receptor Antagonists | Piperazino-piperidine amides | nih.gov |

| Antiviral (HIV) | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) | Piperidinylamino-diarylpyrimidines | sigmaaldrich.com |

| Neurology | M3 Muscarinic Receptor Antagonists | 4-Amino-piperidine derivatives | researchgate.net |

| Oncology/Epigenetics | SIRT2 Inhibitors | N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides | sigmaaldrich.com |

The physical and chemical properties of this compound are presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₄Cl₂N₂ | chembk.com, nih.gov |

| Molar Mass | 173.08 g/mol | chembk.com, nih.gov |

| Melting Point | 331-333 °C | chembk.com |

| Boiling Point | 158.9°C at 760 mmHg | chembk.com |

| Flash Point | 53.4°C | chembk.com |

Chemical Transformations and Derivatization Studies of the 4 Aminopiperidine Scaffold

Reactivity of the Exocyclic Amine Group

The exocyclic primary amine group at the 4-position of the piperidine (B6355638) ring is a key site for derivatization, enabling the introduction of diverse functionalities to explore and optimize the biological activity of the resulting molecules.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the exocyclic amine makes it a potent nucleophile, readily participating in nucleophilic substitution reactions. This reactivity is fundamental in synthesizing a variety of 4-substituted aminopiperidine derivatives. For instance, the nitrogen can attack an electrophilic carbon atom, displacing a leaving group to form a new carbon-nitrogen bond. This type of reaction is a cornerstone in building more complex molecular architectures based on the 4-aminopiperidine (B84694) core. The efficiency of these reactions can be influenced by the nature of the electrophile and the reaction conditions.

Amidation Reactions

Amidation reactions involving the exocyclic amine are a common strategy for synthesizing amide derivatives of 4-aminopiperidine. nih.gov These reactions typically involve the reaction of the amine with a carboxylic acid or its activated derivatives. For example, coupling with carboxylic acids can be facilitated by activating agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and hydroxybenzotriazole (B1436442) (HOBt) in the presence of a base such as diisopropylethylamine (DIPEA). mdpi.com Another approach involves the use of carbonyldiimidazole (CDI) to promote the formation of the amide bond. mdpi.com These methods are crucial in medicinal chemistry for creating extensive libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

Alkylation Reactions

The exocyclic amine can undergo alkylation to introduce various alkyl groups. nih.gov This can be achieved through reactions with alkyl halides. nih.gov However, direct alkylation can sometimes lead to multiple alkylations. masterorganicchemistry.com A more controlled method is reductive amination, which will be discussed later. The introduction of different alkyl substituents at this position has been shown to be a critical factor in modulating the biological activity of 4-aminopiperidine-based compounds. nih.gov

Acylation Reactions (e.g., with acyl chlorides)

Acylation of the exocyclic amine is a facile and efficient way to introduce acyl groups. researchgate.net Acyl chlorides are highly reactive acylating agents that react readily with the primary amine of the 4-aminopiperidine scaffold. youtube.comchemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This leads to the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and eliminate a chloride ion. chemguide.co.uk A base is often used to neutralize the hydrogen chloride byproduct. researchgate.net This reaction is highly versatile and allows for the synthesis of a wide array of N-acyl derivatives. mdpi.comlibretexts.org

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 4-Aminopiperidine | Acyl Chloride | Acylation | N-(piperidin-4-yl)amide |

| 4-Aminopiperidine | Carboxylic Acid | Amidation | N-(piperidin-4-yl)amide |

| 4-Aminopiperidine | Alkyl Halide | Alkylation | 4-(Alkylamino)piperidine |

Reductive Amination Reactions

Reductive amination is a powerful and widely used method for the N-alkylation of the exocyclic amine. nih.govmdpi.com This two-step process, which can often be performed in a single pot, involves the initial reaction of the amine with an aldehyde or a ketone to form an intermediate imine or enamine. masterorganicchemistry.comwikipedia.orglibretexts.org This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govmasterorganicchemistry.comlibretexts.org These reagents are preferred because they are mild enough not to reduce the starting aldehyde or ketone significantly. masterorganicchemistry.com Reductive amination offers a high degree of control and is a key strategy in the synthesis of diverse libraries of 4-aminopiperidine analogs. nih.govmdpi.comyoutube.com

Reactivity of the Piperidine Ring Nitrogen

The secondary nitrogen atom within the piperidine ring also possesses a lone pair of electrons and can participate in various chemical reactions, although its reactivity can be influenced by steric hindrance and the electronic effects of substituents on the ring. N-dealkylation is a notable metabolic reaction for many drugs containing the 4-aminopiperidine moiety, often catalyzed by cytochrome P450 enzymes like CYP3A4. nih.govacs.org In synthetic chemistry, this nitrogen can be alkylated or acylated, often after protection of the more reactive exocyclic amine. The strategic manipulation of both nitrogen centers is a key aspect of the medicinal chemistry of 4-aminopiperidine-based compounds. nih.gov

**Chemical Transformations

Strategic Applications of 4 Aminopiperidine Dihydrochloride in Chemical Synthesis

Building Block for Pharmaceutical Research and Development

4-Aminopiperidine (B84694) dihydrochloride (B599025) serves as a crucial and versatile starting material, or building block, in the synthesis of a wide array of complex molecules for pharmaceutical research. chembk.com Its piperidine (B6355638) ring is a common structural motif found in numerous bioactive compounds and pharmaceutical products. nih.govnih.gov The presence of a reactive amino group at the 4-position allows for diverse chemical modifications, making it an ideal scaffold for developing novel therapeutic agents. nih.gov The synthesis of derivatives often begins with N-substituted 4-piperidone (B1582916) compounds, which then undergo reductive amination with appropriate amines to yield a library of 4-aminopiperidines. mdpi.comnih.govresearchgate.net This straightforward synthetic accessibility makes it a valuable component in drug discovery campaigns. mdpi.com

Synthesis of Novel Bioactive Molecules

The 4-aminopiperidine framework is an interesting structural motif found in a number of biologically active compounds. nih.gov Its utility as a key building block enables the efficient and convergent synthesis of complex molecules. nih.gov For instance, derivatives of 4-aminopiperidine are used to create inhibitors for enzymes like Cdk5/p25 kinase and IKKβ, as well as selective inhibitors for cyclin-dependent kinase 4/6. sigmaaldrich.com

A significant application is in the synthesis of piperazino-piperidine (B8394093) based CCR5 antagonists, which are investigated as HIV-1 entry inhibitors. nih.gov An efficient method for creating 4-differently substituted-4-aminopiperidine derivatives has been developed using isonipecotate as a starting material and employing a Curtius rearrangement as a key step. nih.gov This methodology facilitates a practical and highly convergent synthesis pathway, as demonstrated by the creation of the potent and bioavailable CCR5 antagonist, Sch-350634, using N'-Boc-4-methyl-4-aminopiperidine as the building block. nih.gov

Development of Antiviral Agents (e.g., against Coronaviruses)

Derivatives of 4-aminopiperidine have been identified as potent inhibitors of various viruses, including Hepatitis C virus (HCV) and several coronaviruses. smolecule.comnih.gov A high-throughput screening of a small molecule library identified 4-aminopiperidine (4AP) derivatives as effective inhibitors of HCV proliferation. nih.gov Further research indicated that this class of compounds targets the assembly and release stages of the HCV life cycle. nih.gov

In the context of coronaviruses, a class of 1,4,4-trisubstituted piperidines has shown promising antiviral activity. nih.gov Research has demonstrated that these compounds can inhibit the replication of human coronavirus 229E (HCoV-229E) and SARS-CoV-2. nih.gov The mechanism of action is believed to be the inhibition of the viral main protease (Mpro or 3CLpro), an enzyme crucial for the processing of viral polyproteins. nih.govmdpi.com Although the inhibitory activity against Mpro was modest in initial studies, in silico modeling established the plausibility of these compounds binding to the enzyme's catalytic site, marking them as a novel class of non-covalent CoV Mpro inhibitors worthy of further development. nih.gov

One specific derivative, 4-Aminopiperidine-4-carboxamide dihydrochloride (referred to as NCGC2955), has been evaluated for its in vitro activity against human α-coronavirus NL63, β-coronavirus OC43, and SARS-CoV-2 variants. smolecule.com The compound exhibited effective half-maximal effective concentrations (EC50) in the low micromolar range in various cell lines. smolecule.com

Table 1: Antiviral Activity of 4-Aminopiperidine Derivatives

| Compound/Class | Virus Target | Mechanism/Target | Key Findings |

|---|---|---|---|

| 4-Aminopiperidine (4AP) Derivatives | Hepatitis C Virus (HCV) | Inhibits assembly and release of infectious virus | Original screening hits had EC50 values of 2.09-2.57 μM. nih.gov |

| 1,4,4-Trisubstituted Piperidines | Human Coronavirus 229E, SARS-CoV-2 | Inhibition of main protease (Mpro) | Shows micromolar activity against SARS-CoV-2. nih.gov |

Development of Antifungal Agents (e.g., targeting ergosterol (B1671047) biosynthesis)

Inspired by established antifungal agents like amorolfine (B1665469), which contain a morpholine (B109124) ring, researchers have explored 4-aminopiperidines as a new chemotype for antifungal drug development. mdpi.comnih.govresearchgate.net A library of over 30 novel 4-aminopiperidines was synthesized and showed remarkable activity. mdpi.comnih.gov These compounds function by inhibiting enzymes involved in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. mdpi.comnih.gov

Specifically, these derivatives act as inhibitors of sterol C14-reductase (Erg24p) and sterol C8-isomerase, key enzymes in the fungal ergosterol pathway. mdpi.comnih.govku.dk Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as particularly promising candidates. mdpi.comnih.govresearchgate.net They demonstrated potent in vitro activity against a range of clinically important fungi, including various Candida and Aspergillus species, with their efficacy comparing favorably to approved antifungal drugs like amorolfine and voriconazole. mdpi.com The mode of action against Candida albicans was determined to be fungistatic. nih.gov

Table 2: Promising 4-Aminopiperidine-Based Antifungal Candidates

| Compound Name | Fungal Species Targeted | Putative Mechanism of Action |

|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Inhibition of sterol C14-reductase and sterol C8-isomerase. mdpi.comku.dk |

Development of Antimalarial Agents

The 4-aminopiperidine scaffold is a key structural element in the development of new drugs to combat malaria, a disease for which resistance to existing therapies is a major challenge. nih.gov Scientists have designed and synthesized libraries of 1,4-disubstituted piperidine derivatives starting from 4-aminopiperidine precursors to create low-cost compounds active against Plasmodium falciparum, the deadliest malaria parasite. nih.gov

These synthesized compounds have been evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Several derivatives have shown exceptional potency, with activity comparable or superior to the standard drug chloroquine. nih.gov For example, compound 13b from one study showed an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain, while chloroquine's values were 22.38 nM and 134.12 nM, respectively. nih.gov Another study resulted in the development of compounds 9e and 10d , which also showed high potency (IC50 = 75 nM and <60 nM, respectively) against a multi-drug-resistant strain (Dd2). nih.gov

Table 3: Antimalarial Activity of Selected 4-Aminopiperidine Derivatives

| Compound | P. falciparum Strain | IC50 (nM) | Chloroquine IC50 (nM) |

|---|---|---|---|

| 12a | W2 (resistant) | 11.6 | 134.12 |

| 12d | 3D7 (sensitive) | 13.64 | 22.38 |

| 13b | 3D7 (sensitive) | 4.19 | 22.38 |

| 13b | W2 (resistant) | 13.30 | 134.12 |

| 9e | Dd2 (resistant) | 75 | Not specified |

| 10d | Dd2 (resistant) | <60 | Not specified |

Development of Receptor Antagonists (e.g., MCH-R1, somatostatin (B550006) receptors)

4-Aminopiperidine derivatives have been successfully developed as antagonists for various receptors, notably the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). nih.govnih.gov MCH-R1 is a target for the treatment of obesity due to its role in regulating feeding behavior. nih.govmdpi.com A high-throughput screening effort identified a substituted 4-aminopiperidine as having activity in an MCH assay. nih.gov

Subsequent structural modifications of this scaffold led to the identification of potent MCH-R1 antagonists. nih.govnih.gov For example, 3,5-Dimethoxy-N-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)benzamide was found to have a high binding affinity to the MCH receptor with an inhibition constant (Ki) of 27 nM. nih.gov Further optimization led to even more potent compounds. nih.gov However, a significant challenge in developing these antagonists has been off-target effects, particularly high affinity for the hERG potassium channel, which can lead to cardiotoxicity. mdpi.comnih.gov Different strategies, such as modifying the core to a piperidin-4-yl-urea structure, have been implemented to create potent MCH-R1 antagonists with reduced hERG inhibition. nih.gov

Targeted Covalent Inhibitor (TCI) Design (e.g., SMYD3 methyltransferase inhibition)

The 4-aminopiperidine scaffold has been utilized to design targeted covalent inhibitors (TCIs), a class of drugs that form a permanent covalent bond with their target protein. diva-portal.orguniroma1.it This approach has been applied to inhibit the SMYD3 (SET and MYND domain containing 3) methyltransferase, an enzyme whose overexpression is linked to the progression of several aggressive cancers. diva-portal.orguniroma1.itnih.gov

Researchers designed active site-selective covalent inhibitors by incorporating a reactive "warhead," such as a 2-chloroethanoyl group, into reversible first-generation SMYD3 inhibitors based on the 4-aminopiperidine structure. diva-portal.orguniroma1.itmedchemexpress.com The resulting derivative, named EM127 (11C) , demonstrated selectivity for Cys186, a cysteine residue located in the substrate-binding pocket of SMYD3. diva-portal.orguniroma1.it This covalent binding leads to potent and prolonged attenuation of the methyltransferase's activity. diva-portal.orguniroma1.it In enzymatic assays, EM127 showed a stronger inhibitory effect than reference inhibitors and was able to reduce the proliferation of breast cancer cell lines at low micromolar concentrations. diva-portal.orguniroma1.itmedchemexpress.com

PROTAC (Proteolysis-Targeting Chimeras) Ligand Development

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to selectively degrade target proteins within cells. nih.gov These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govresearchgate.net The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govresearchgate.net

The linker plays a critical role in the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex. nih.gov The incorporation of cyclic moieties like piperidine into the linker can enhance rigidity and improve physicochemical properties such as solubility. rsc.org 4-Aminopiperidine derivatives are utilized as key components in the synthesis of these linkers. The primary amine of 4-aminopiperidine provides a convenient attachment point for connecting to the E3 ligase ligand or the target protein ligand, while the piperidine ring itself becomes an integral part of the linker structure.

Research has demonstrated the use of piperidine-containing linkers in the development of PROTACs. For instance, Piperidin-4-amine-C5-O-C1 has been identified as a linker used in the synthesis of PROTACs. medchemexpress.com The synthesis of PROTACs often involves a modular approach, where libraries of compounds are created by combining different target ligands, E3 ligase ligands, and linkers. nih.gov Commercially available amine-containing E3 ligase ligands with various linkers are used in these high-throughput synthesis platforms. nih.gov The 4-aminopiperidine scaffold provides a reliable and adaptable component for generating these diverse PROTAC libraries.

Table 1: Examples of Piperidine-Containing PROTAC Linker Building Blocks

| Compound Name | Structure | Role |

| Piperidin-4-amine-C5-O-C1 | A derivative of 4-aminopiperidine | PROTAC linker used in the synthesis of PROTACs. medchemexpress.com |

| (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride | Contains a piperidine ring | Building block for PROTAC linkers. sigmaaldrich.com |

| 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride | Contains a piperidine ring | Building block for PROTAC linkers. sigmaaldrich.com |

Building Block for Peptide Synthesis and Modification

The unique structural characteristics of 4-aminopiperidine and its derivatives make them valuable building blocks in peptide synthesis and the creation of peptidomimetics. The incorporation of this cyclic scaffold can impart specific conformational constraints on the peptide backbone, leading to the formation of stable secondary structures and enhanced biological activity.

One notable application is in the synthesis of water-soluble, highly helical peptides. Research has shown that the incorporation of 4-aminopiperidine-4-carboxylic acid, a cyclic α,α-disubstituted amino acid, into peptides can induce and stabilize helical conformations. acs.org This is significant because the resulting peptides exhibit improved solubility in aqueous solutions, a desirable property for many therapeutic applications.

Furthermore, 4-substituted-4-aminopiperidine derivatives are crucial intermediates in the synthesis of various bioactive compounds. nih.gov For example, they serve as key building blocks for the efficient synthesis of piperazine-based CCR5 antagonists, which are a class of HIV-1 entry inhibitors. nih.gov The synthesis of these complex molecules is facilitated by the use of pre-formed 4-aminopiperidine building blocks, which allows for a more convergent and efficient synthetic route. nih.gov

The use of piperidine derivatives is not limited to the main peptide chain. In solid-phase peptide synthesis (SPPS), piperidine is a common reagent for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. peptide.com While piperidine itself is typically used, studies have also explored the use of substituted piperidines, such as 4-methylpiperidine, for this purpose. scielo.org.mx

Table 2: Applications of 4-Aminopiperidine Derivatives in Peptide Synthesis

| 4-Aminopiperidine Derivative | Application | Outcome |

| 4-Aminopiperidine-4-carboxylic Acid | Building block in peptide synthesis | Induces and stabilizes helical peptide structures; enhances water solubility. acs.org |

| 4-Substituted-4-aminopiperidine | Key building block for synthesis of CCR5 antagonists | Enables efficient and convergent synthesis of bioactive peptide mimetics. nih.gov |

| 4-Aminopiperidine | Scaffold for cognition-enhancing drugs | Led to the development of potent nootropic agents. nih.gov |

Intermediate in Agrochemical Development

The piperidine scaffold is a common structural motif in a variety of agrochemicals, including fungicides, herbicides, and insecticides. google.comwipo.intnih.gov 4-Aminopiperidine dihydrochloride serves as a valuable intermediate in the synthesis of novel agrochemical compounds due to its bifunctional nature, which allows for the introduction of diverse substituents to modulate biological activity.

In the field of fungicides, recent research has focused on the design and synthesis of new piperidine-4-carbohydrazide (B1297472) derivatives. nih.gov These compounds, which can be synthesized from 4-aminopiperidine precursors, have shown promising fungicidal activities against a range of agriculturally important fungi. nih.gov For example, certain derivatives exhibited significant in vitro and in vivo efficacy against Rhizoctonia solani, a pathogen that affects rice crops. nih.gov The mechanism of action for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov

Similarly, piperidine derivatives are being investigated for their potential as bactericides to manage plant bacterial diseases. nih.gov Novel sulfonamide derivatives containing a piperidine moiety have demonstrated excellent in vitro antibacterial potency against pathogens such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov The piperidine ring is considered an important active fragment in these molecules. nih.gov

Furthermore, patents have been filed for piperidine derivatives and their use as insecticides, acaricides, molluscicides, and nematicides, highlighting the broad spectrum of potential applications for this class of compounds in agriculture. google.com The development of pyrimidine (B1678525) derivatives containing a piperidine moiety for use as herbicides has also been described. wipo.int

Table 3: Agrochemical Applications of Piperidine Derivatives

| Class of Agrochemical | Specific Derivative Type | Target Pests/Diseases |

| Fungicides | Piperidine-4-carbohydrazide derivatives | Rhizoctonia solani, Verticillium dahliae nih.gov |

| Bactericides | Sulfonamide derivatives with a piperidine moiety | Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri nih.gov |

| Insecticides | Various piperidine derivatives | Broad-spectrum insect pests google.com |

| Herbicides | Pyrimidine derivatives with a piperidine moiety | Undesired plant growth wipo.int |

Application in Advanced Materials Research

The chemical reactivity and structural features of this compound also lend themselves to applications in the field of materials science, particularly in the production of polymers and resins, and in the development of drug delivery systems.

In the rubber industry, this compound has been utilized as a component of a composite stabilizer in the production of high-content and high-stability insoluble sulfur. chembk.com Insoluble sulfur is a polymeric form of sulfur used as a vulcanizing agent in the manufacture of rubber products to prevent blooming. The stability of the insoluble sulfur is crucial for its performance, and the addition of stabilizers is a key step in its production process. The use of this compound in combination with other stabilizers contributes to the excellent stability of the final product. chembk.com

The piperidine scaffold is being explored for its potential in the development of advanced drug delivery systems. nih.gov The incorporation of piperidine moieties into nanoparticles and polymer films can enhance their functionality and therapeutic efficacy.

Piperidine-functionalized nanoparticles have been synthesized for various biomedical applications, including drug delivery. acgpubs.orgresearchgate.net For instance, piperidine-functionalized Fe3O4 supported graphene quantum dots have been developed as a magnetic reusable catalyst, and such functionalized nanoparticles have potential applications in drug delivery due to their magnetic properties which allow for targeted delivery and easy separation. acgpubs.orgresearchgate.net The amine groups on the piperidine can also be used for further conjugation of targeting ligands or therapeutic agents.

In another approach, piperidine-based polymeric films have been prepared for the controlled release of therapeutic molecules. nih.gov For example, piperidine-based sodium alginate/poly(vinyl alcohol) films have been synthesized and shown to have promising antimicrobial activities. nih.gov These films can help maintain interaction with tissues and ensure the controlled release of the encapsulated drug. nih.gov The development of piperazine-derived lipid nanoparticles for mRNA delivery to immune cells in vivo further highlights the potential of six-membered nitrogen-containing heterocycles in advanced drug delivery systems. nih.gov

Table 4: Applications of Piperidine Derivatives in Advanced Materials

| Application Area | Material Type | Specific Role of Piperidine Derivative |

| Polymer Production | Insoluble Sulfur for Rubber | Component of a composite stabilizer to enhance product stability. chembk.com |

| Drug Delivery | Functionalized Nanoparticles | Forms piperidine-functionalized magnetic nanoparticles for potential targeted drug delivery. acgpubs.orgresearchgate.net |

| Drug Delivery | Polymeric Films | Component of bioactive films for controlled drug release and antimicrobial applications. nih.gov |

| Drug Delivery | Lipid Nanoparticles | Piperazine (B1678402) (a related heterocycle) containing lipids for mRNA delivery to immune cells. nih.gov |

Role in Reversible Hydrogen Storage Systems

The search for safe and efficient hydrogen storage materials is a critical aspect of developing a hydrogen-based economy. Amine-borane complexes have emerged as a promising class of materials for chemical hydrogen storage due to their high hydrogen content and the ability to release hydrogen through dehydrogenation reactions. energy.govacs.orgwikipedia.org

Amine-boranes are Lewis acid-base adducts formed between an amine (Lewis base) and a borane (B79455) (Lewis acid). southwales.ac.uk Ammonia borane (H₃NBH₃) is the most studied example, with a hydrogen content of 19.6 wt%. acs.org The dehydrogenation of amine-boranes can be induced thermally or through catalysis, releasing molecular hydrogen. wikipedia.org The general formula for amine-boranes is R₃₋ₙHₙN-BH₃, where the 'R' groups can be varied to tune the properties of the material.

Given that 4-aminopiperidine is a diamine, it has the potential to form adducts with boranes. The presence of two nitrogen atoms could lead to the formation of various borane complexes with different hydrogen storage characteristics. Research in this area has explored a wide range of amines, including primary and secondary amines, for the preparation of amine-borane adducts. energy.gov The stability and reactivity of these adducts are influenced by the nature of the amine. energy.gov While specific studies on this compound for hydrogen storage are not widely reported in the provided search results, the general principles of amine-borane chemistry suggest that amine compounds like 4-aminopiperidine could be investigated as potential components of hydrogen storage systems. The development of new amine-borane materials with improved dehydrogenation kinetics and the potential for reversibility remains an active area of research. southwales.ac.uksouthwales.ac.uk

Structure Activity Relationship Investigations and Rational Design of 4 Aminopiperidine Derivatives

Impact of Substituent Variation on Research Outcomes

The biological activity of 4-aminopiperidine (B84694) derivatives can be significantly modulated by altering the substituents on the piperidine (B6355638) ring and its amino group. SAR studies are fundamental to identifying which chemical modifications enhance potency and selectivity.

In the development of novel antifungals, a library of over 30 4-aminopiperidines was synthesized and evaluated. mdpi.com This research identified that long alkyl chains on the 4-amino group, such as a dodecyl group, combined with a benzyl or phenethyl group on the piperidine nitrogen, resulted in promising candidates with potent activity against Candida spp. and Aspergillus spp.. mdpi.com

Similarly, in the pursuit of antidiabetic agents, a series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives were designed as dipeptidyl peptidase-4 (DPP4) inhibitors. researchgate.net SAR studies revealed that the nature and position of substituents on a phenyl ring attached to the quinazoline moiety were critical for activity. Specifically, electron-withdrawing groups enhanced inhibitory potency. The compound featuring a chloro substitution (9i) demonstrated the highest activity with an IC50 value of 9.25 ± 0.57 µM. researchgate.net The observed order of activity for these electron-withdrawing groups was Cl > Br > F. researchgate.net In contrast, derivatives with electron-donating groups or no substitution on the phenyl ring showed diminished activity. researchgate.net

Table 1: Impact of Phenyl Ring Substitution on DPP4 Inhibitory Activity

| Compound | Phenyl Ring Substituent | IC50 (µM) |

| 9g | Unsubstituted | 96.2 ± 6.82 |

| 9i | 4-Cl | 9.25 ± 0.57 |

| 9c | 4-Cl (on a different part of the molecule) | 15.3 ± 0.65 |

| 9f | 3-Cl, 4-F | 35.7 ± 1.49 |

Data sourced from a study on 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives. researchgate.net

Furthermore, research into cognition-enhancing drugs showed that modifying a known piperazine-based nootropic by removing one of the piperazine (B1678402) nitrogens to create a 4-aminopiperidine analogue maintained high efficacy. nih.gov This significant structural change highlights how modifications to the core scaffold itself can yield potent new compounds. nih.gov

Stereochemical Influences on Molecular Recognition and Interactions

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in how a molecule interacts with its biological target. For 4-aminopiperidine derivatives, the specific orientation of substituents can dictate binding affinity and functional activity.

A key example is the use of cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) as a building block in unnatural peptides. rsc.orgrsc.org The cis configuration is crucial for promoting specific mixed-helical folding patterns (11/9- and 12/10-helices) in these peptides. rsc.orgresearchgate.net This defined stereochemistry helps to stabilize the peptide's secondary structure, which is often essential for its biological function, while also enhancing aqueous solubility. rsc.org The local conformation of the cis-APiC residue can even influence the ratio of right- and left-handed helices formed. rsc.org

While detailed studies on specific stereoisomers of 4-aminopiperidine drugs are context-dependent, the general principle remains that different isomers can have vastly different biological activities. For instance, studies on 4-methyl piperidine analogs of hemicholinium-3, which are inhibitors of choline uptake, compared the d-, l-, and meso-stereoisomers. nih.gov In that particular case, the isomers were found to be approximately equipotent, suggesting that the hydroxyl substitutions did not play a critical role in the biological activity for that specific scaffold. nih.gov However, this is not a universal finding, and investigating the activity of all possible stereoisomers is a critical step in the rational design of many piperidine-containing drug candidates. researchgate.net

Conformational Analysis and its Relevance to Molecular Design

The conformational preferences of the piperidine ring are influenced by the interplay of various forces, including electrostatic interactions, hyperconjugation, and steric factors. d-nb.info For example, in fluorinated piperidines, there is often a preference for the fluorine atom to occupy an axial position, which can be stabilized by charge-dipole interactions and hyperconjugation. d-nb.info Understanding these preferences allows chemists to design molecules with a higher probability of adopting the desired bioactive conformation.

Modern drug design heavily relies on computational methods to predict and analyze molecular conformations. Conformational analyses of peptides incorporating cis-APiC were performed using techniques like circular dichroism spectroscopy and single-crystal X-ray crystallography to confirm their helical folding. rsc.org Furthermore, molecular dynamics (MD) simulations are used to validate the stability of a designed ligand within the active site of its target protein. researchgate.net By analyzing parameters like the radius of gyration, researchers can assess the compactness and stability of the ligand-protein complex over time, ensuring the designed conformation is maintained. researchgate.net

Principles for Rational Design (e.g., "escape from flatness" theory)

Rational drug design involves the logical and systematic development of new therapeutic agents based on an understanding of their biological targets. For 4-aminopiperidine derivatives, this often involves computational approaches like molecular docking to predict binding interactions and guide the synthesis of new analogues. researchgate.net

A prominent concept in modern medicinal chemistry that favors scaffolds like 4-aminopiperidine is the "escape from flatness" theory. researchgate.net This principle advocates for moving away from flat, two-dimensional aromatic compounds towards more three-dimensional, saturated molecules. researchgate.netnih.gov Molecules with higher three-dimensionality, measured by properties like the fraction of sp³ hybridized carbons (Fsp³), tend to have improved physicochemical properties, such as better solubility, and can offer more specific and novel interactions with biological targets. researchgate.net The saturated, non-planar nature of the piperidine ring is an ideal feature for designing molecules that adhere to this principle. researchgate.net

Fragment-based drug discovery (FBDD) is another strategy where the principles of three-dimensionality are important. This approach uses smaller, less complex molecules ("fragments") as starting points for building more potent drugs. nih.gov There is a growing appreciation that using 3D fragments, including those containing saturated rings like piperidine, can provide opportunities not available with flatter, 2D fragments. nih.govnih.gov By incorporating the 4-aminopiperidine core, medicinal chemists can effectively explore a more three-dimensional chemical space, potentially leading to drugs with improved clinical success rates. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Aminopiperidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful method for determining the number and electronic environment of hydrogen atoms (protons) in a molecule. slideshare.net The chemical shift of a proton signal in a ¹H NMR spectrum indicates its local electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. This information is crucial for piecing together the molecular structure.

For 4-aminopiperidine (B84694) dihydrochloride (B599025), the protonated amine and the protons on the piperidine (B6355638) ring will give rise to distinct signals. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field (higher ppm value) compared to the other protons on the ring. The integration of these signals corresponds to the number of protons giving rise to each signal, further confirming the structure.

Table 1: Representative ¹H NMR Spectral Data for a 4-Aminopiperidine Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH (C4) | ~3.0 - 3.5 | Multiplet |

| CH₂ (C2, C6) - axial | ~2.5 - 2.8 | Multiplet |

| CH₂ (C2, C6) - equatorial | ~3.0 - 3.3 | Multiplet |

| CH₂ (C3, C5) - axial | ~1.5 - 1.8 | Multiplet |

| CH₂ (C3, C5) - equatorial | ~1.8 - 2.1 | Multiplet |

| NH (piperidine) | Variable | Broad Singlet |

| NH₂ (amino group) | Variable | Broad Singlet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and the specific derivative of 4-aminopiperidine.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment.

In the ¹³C NMR spectrum of 4-aminopiperidine dihydrochloride, one would expect to see distinct signals for the different carbon atoms in the piperidine ring. The carbon atom bonded to the amino group (C4) would have a chemical shift different from the carbons adjacent to the ring nitrogen (C2 and C6), which in turn would be different from the remaining carbons (C3 and C5). This analysis provides a clear fingerprint of the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Aminopiperidine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C4 | ~45 - 55 |

| C2, C6 | ~40 - 50 |

| C3, C5 | ~30 - 40 |

Note: These are approximate ranges and can be influenced by solvent and substitution.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a specialized technique used to probe the chemical environment of nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information. For this compound, ¹⁵N NMR could distinguish between the piperidine ring nitrogen and the exocyclic amino nitrogen, offering further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is used to determine the molecular weight of a compound, elucidate its elemental composition, and investigate its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular mass of a compound with a high degree of accuracy. measurlabs.combioanalysis-zone.com This accuracy allows for the determination of the elemental formula of a molecule by distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound, with a molecular formula of C₅H₁₄Cl₂N₂, HRMS can confirm this composition by providing an exact mass measurement that is consistent with the calculated theoretical mass. nih.govresearchgate.net

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ (Monoisotopic) | 173.0607 |

Note: The observed mass in an HRMS experiment should be within a few parts per million (ppm) of the calculated mass for a confident elemental composition assignment.

Mass Spectrometry for Covalent Modification Confirmation

Mass spectrometry is a primary tool for confirming the covalent modification of proteins and other biomolecules by reactive compounds, including derivatives of 4-aminopiperidine. mdpi.com When a 4-aminopiperidine-based inhibitor forms a covalent bond with a target protein, the mass of the protein will increase by the mass of the bound inhibitor. uniba.itpeakproteins.com

This mass shift can be detected by analyzing the intact protein-inhibitor adduct using techniques like electrospray ionization mass spectrometry (ESI-MS). nih.gov Furthermore, by digesting the modified protein into smaller peptides and analyzing them by tandem mass spectrometry (MS/MS), the exact site of covalent modification on the protein can be identified. mdpi.comnih.gov This is achieved by observing a mass shift in a specific peptide fragment corresponding to the addition of the inhibitor. mdpi.com This approach has been instrumental in studying the interaction of 4-aminopiperidine derivatives with their biological targets. uniba.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the absolute solid-state structure of crystalline compounds like this compound. This technique provides precise coordinates of each atom in the crystal lattice, offering unambiguous information about bond lengths, bond angles, and conformational arrangements.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for its isolation. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. solubilityofthings.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and quantifying potential impurities. google.comcmes.org Due to the compound's lack of a strong UV chromophore, direct detection can be challenging. google.com Therefore, methods often involve pre-column derivatization to attach a UV-active moiety to the amino groups. A common derivatizing agent is benzoyl chloride, which reacts with the primary amine to form a benzoyl derivative that can be readily detected by a UV detector. google.comgoogle.com

Alternatively, direct analysis without derivatization is possible using detectors like a Charged Aerosol Detector (CAD) or by employing specific ion-exchange or mixed-mode chromatography columns. researchgate.net Reversed-phase HPLC (RP-HPLC) on a C18 column is frequently used. cmes.orggoogle.com The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. cmes.orggoogle.com Isocratic elution is often sufficient for separating the main compound from related impurities. cmes.orghelixchrom.com

Table 1: Representative HPLC Conditions for Aminopiperidine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | cmes.orggoogle.com |

| Mobile Phase | Phosphate buffer (pH 7.0) and Methanol (90:10 v/v) | cmes.org |

| Detection | UV at 280 nm (for aminopyridine impurities) | cmes.org |

| Flow Rate | 0.5 mL/min | cmes.org |

| Temperature | 35 °C | cmes.org |

Gas Chromatography (GC) is suitable for analyzing volatile compounds. Due to the low volatility and high polarity of 4-aminopiperidine and its salt form, direct GC analysis is difficult and can lead to poor peak shape and column interaction. vt.edu Therefore, analysis is typically performed on the free base, 4-aminopiperidine, often after a derivatization step to increase volatility and thermal stability. Silylation or acylation are common derivatization techniques for amines. researchgate.net

GC coupled with Mass Spectrometry (GC/MS) is a powerful combination for both separation and identification. nih.gov The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The MS provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries. cmbr-journal.com The fragmentation pattern of piperidine derivatives in the mass spectrometer provides valuable structural information. hmdb.ca

Table 2: GC/MS Method Considerations for Aminopiperidine Analysis

| Parameter | Consideration | Source |

|---|---|---|

| Sample Prep | Conversion to free base; Derivatization (e.g., acylation, silylation) may be required. | vt.eduresearchgate.net |

| Column | Typically a non-polar or medium-polarity column (e.g., ZB-5). | vt.edu |

| Inlet | Cold-On-Column injection can improve results for thermally sensitive compounds. | vt.edu |

| Detector | Mass Spectrometer (provides structural identification). | nih.govcmbr-journal.com |

Flash column chromatography is a preparative technique used for the efficient purification of chemical compounds from reaction mixtures. solubilityofthings.commit.edu For the purification of the free base, 4-aminopiperidine, silica (B1680970) gel is a common stationary phase. rochester.edu However, the basic nature of amines can cause strong, sometimes irreversible, binding to the acidic silica gel, leading to poor recovery and peak tailing. biotage.com

To mitigate this, the mobile phase is often modified by adding a small amount of a competing base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide. rochester.edubiotage.com This deactivates the acidic sites on the silica, allowing the aminopiperidine to elute more cleanly. The choice of eluent is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC) to find a solvent system that provides good separation. youtube.com A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often employed to separate the desired compound from impurities with different polarities. rochester.edu Alternatively, ion-exchange chromatography can be an effective method for purifying aminopiperidines. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a unique fingerprint of the molecule.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of the ammonium (-NH3+) and piperidinium (B107235) (-NH2+) groups is particularly significant. These groups give rise to a complex series of broad absorption bands in the region of 2400-3200 cm⁻¹, which are characteristic of amine salts. cdnsciencepub.com Other key vibrations include C-H stretching and N-H bending.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |

|---|---|---|---|

| 3400-3250 | N-H Stretch | Secondary Amine (in free base) | pw.edu.pl |

| ~3200-2400 | N⁺-H Stretch | Ammonium (-NH₃⁺) and Piperidinium (-NH₂⁺) | mdpi.comcdnsciencepub.com |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) | mdpi.com |

The spectrum of the salt will differ noticeably from that of the free base, particularly in the N-H stretching region, where the bands for the protonated amines are shifted to lower frequencies and become much broader compared to the sharper N-H stretch of the free amine. cdnsciencepub.com

Mechanistic and Kinetic Elucidation of Reactions Involving 4 Aminopiperidine Dihydrochloride

Investigation of Reaction Pathways in Organic Synthesis

The primary route to 4-aminopiperidine (B84694) involves the reductive amination of a 4-piperidone (B1582916) precursor. This process is a cornerstone of amine synthesis and proceeds through a multi-step pathway. The reaction begins with the nucleophilic attack of an amine on the carbonyl group of the ketone, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine or enamine, which is then reduced to the final amine product.

The synthesis of 4-aminopiperidine derivatives often starts with N-substituted 4-piperidone derivatives, which undergo reductive amination with a variety of amines. mdpi.com For instance, a library of over 30 novel 4-aminopiperidines was prepared by the reductive amination of 4-piperidone derivatives with various aliphatic amines using sodium triacetoxyborohydride (B8407120) as the reducing agent. mdpi.com

A common strategy for producing 4-aminopiperidine involves the use of a protected form, such as 4-amino-1-Boc-piperidine. This intermediate is frequently synthesized through the reductive amination of N-Boc-4-piperidone. researchgate.net The reaction of N-benzyl-4-piperidone with tert-butyl carbamate (B1207046) can generate an imine, which is subsequently reduced via Pd/C catalytic hydrogenation to yield 4-Boc-aminopiperidine. google.com Another approach involves the reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate (B1257347) to form 1-boc-4-piperidinecarboxamide, which then undergoes a Hofmann rearrangement to produce 1-boc-4-aminopiperidine. google.com

The mechanism of reductive amination is pH-dependent. Mildly acidic conditions are generally favored as they can accelerate the dehydration of the hemiaminal to the imine. However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.

The choice of reducing agent is also critical for the success of reductive amination. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are popular choices because they are mild enough not to reduce the starting ketone or aldehyde but are effective at reducing the intermediate iminium ion. harvard.edu

Kinetic Studies of Compound Formation and Transformation Rates

While the general mechanism of reductive amination is well-understood, specific kinetic data for the synthesis of 4-aminopiperidine dihydrochloride (B599025) is not extensively reported in the literature. However, studies on related systems provide valuable insights into the kinetics of this transformation.

In the context of reductive amination, the rate-determining step can vary depending on the specific reactants and conditions. In some cases, the initial formation of the hemiaminal can be the slowest step, while in others, the dehydration to the imine or the final reduction can be rate-limiting.

The table below presents a summary of reaction conditions and yields for the synthesis of 4-Boc-aminopiperidine from an imine precursor via catalytic hydrogenation, as described in a patent. While this does not provide rate constants, it offers insight into the reaction times and conditions necessary for high conversion.

| Catalyst | Catalyst Loading (wt%) | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |

| 5% Pd/C | 10 | 0.8-1.0 | 60 | 5 | 90.2 |

| 10% Pd/C | 5 | 0.8-1.0 | 60 | 7 | 88.1 |

| 5% Pd/C | 5 | 0.8-1.0 | 80 | 8 | 88.7 |

This data is derived from a patent describing the synthesis of 4-Boc-aminopiperidine and illustrates the influence of reaction parameters on yield and reaction time. google.com

The metabolism of drugs containing the 4-aminopiperidine moiety, particularly through N-dealkylation by cytochrome P450 enzymes like CYP3A4, has also been the subject of kinetic and mechanistic studies. nih.gov These studies utilize techniques like molecular mechanics-based docking and quantum mechanics-based reactivity calculations to understand the binding patterns and the energetics of the N-dealkylation reaction. nih.gov For example, the half-life (t1/2) for the N-dealkylation of lorcainide (B1675131) by CYP3A4 was found to be 27.9 minutes. nih.gov

Understanding Side Reactions and Their Mitigation

A significant challenge in the synthesis of amines, including 4-aminopiperidine, is the potential for side reactions, with over-alkylation being a primary concern. Since the product amine is often more nucleophilic than the starting amine, it can compete for the alkylating agent, leading to the formation of di- and tri-alkylated products. wikipedia.orgmasterorganicchemistry.com

In the context of reductive amination for the synthesis of 4-aminopiperidine, if the piperidine (B6355638) nitrogen is unprotected, it can also react with the carbonyl compound or subsequent alkylating agents, leading to a mixture of products. The use of an N-Boc protecting group on the piperidine nitrogen is a common strategy to prevent this side reaction. researchgate.net

Another potential side reaction in reductive amination is the reduction of the starting carbonyl compound by the reducing agent. As mentioned earlier, the use of milder, more selective reducing agents like NaBH3CN or NaBH(OAc)3 is a key strategy to mitigate this. harvard.edu

During the synthesis of piperidine derivatives, other side reactions can occur depending on the specific reagents and conditions. For example, in the cobalt-catalyzed cyclization of linear amino-aldehydes to form piperidines, a competing 1,5-hydride transfer can lead to the formation of a linear alkene by-product. mdpi.com In peptide synthesis utilizing piperidine for Fmoc deprotection, base-induced side reactions such as aspartimide formation can occur. researchgate.net

The table below summarizes some common side reactions in the synthesis and use of piperidine derivatives and strategies for their mitigation.

| Reaction | Side Reaction | Mitigation Strategy |

| Reductive Amination | Over-alkylation of the amine | Use of protecting groups (e.g., Boc on piperidine nitrogen); controlled stoichiometry of reactants. researchgate.netmasterorganicchemistry.com |

| Reductive Amination | Reduction of starting carbonyl | Use of selective reducing agents (e.g., NaBH3CN, NaBH(OAc)3). harvard.edu |

| Catalytic Cyclization | Formation of linear alkene by-product | Optimization of catalyst and reaction conditions to favor the desired cyclization pathway. mdpi.com |

| Fmoc Deprotection | Aspartimide formation | Use of alternative bases like piperazine (B1678402) or additives like 1-hydroxybenzotriazole. researchgate.net |

Careful control of reaction parameters such as stoichiometry, temperature, pH, and the choice of reagents and catalysts is essential to minimize these side reactions and maximize the yield of the desired 4-aminopiperidine product.

Emerging Research Horizons and Future Directions for 4 Aminopiperidine Dihydrochloride

Innovations in Green Chemistry Syntheses

The synthesis of 4-aminopiperidine (B84694) and its derivatives is undergoing a significant transformation, driven by the principles of green chemistry. Traditional methods often involve harsh reagents, high energy consumption, or multi-step processes with poor atom economy. For instance, older methods such as the oxime reduction method carry significant safety hazards associated with reagents like metal sodium, while electrochemical reduction processes are energy-intensive and difficult to scale for industrial production.

In response to these challenges, research is focusing on developing more environmentally benign and efficient synthetic routes. A prominent area of innovation is the use of Deep Eutectic Solvents (DES) as reaction media. DES, such as those made from glucose-urea or glucose-choline chloride, are biodegradable, non-toxic, and inexpensive. Researchers have successfully used a glucose-urea DES for the synthesis of piperidin-4-one derivatives, key precursors to 4-aminopiperidine, achieving good to excellent yields in an eco-friendly manner. This approach eliminates the need for volatile organic solvents, which are often toxic and difficult to recycle. Other modern approaches aim to shorten synthetic routes and use readily available, low-cost raw materials, such as the synthesis from N-benzyl-4-piperidone which utilizes a Pd/C catalytic hydrogenation step. Reductive amination of 4-piperidone (B1582916) derivatives using sodium triacetoxyborohydride (B8407120) is another widely adopted method that proceeds under mild conditions.

| Synthesis Aspect | Traditional Methods | Emerging Green Methods | Key Advantages of Green Methods |

|---|---|---|---|

| Reaction Solvent | Volatile Organic Solvents (VOCs), often toxic and flammable. | Deep Eutectic Solvents (e.g., Glucose-Urea, Glucose-Choline Chloride). | Biodegradable, non-toxic, low cost, recyclable. |

| Reagents & Safety | Harsh reducing agents (e.g., metal sodium), potentially hazardous intermediates (e.g., oximes). | Milder reagents (e.g., sodium triacetoxyborohydride), catalytic hydrogenation (e.g., Pd/C). | Improved safety profile, less hazardous waste. |

| Energy & Efficiency | High energy consumption (electrochemical methods), long reaction steps. | One-pot syntheses, shorter reaction pathways, ambient temperature reactions. | Reduced energy costs, higher throughput, improved atom economy. |

Design of Advanced Catalytic Systems

The inherent structure of the 4-aminopiperidine scaffold makes it a promising candidate for the development of novel ligands for advanced catalytic systems. The two nitrogen atoms—the primary amine at the 4-position and the secondary amine within the piperidine (B6355638) ring—can act as bidentate coordination sites for transition metals. This dual-functionality is a key feature for designing sophisticated catalysts.

Research into the synthesis of piperidine derivatives has already demonstrated the compatibility of the piperidine ring with a variety of transition metals, including palladium, cobalt, iron, and copper, which are themselves active centers in many catalytic processes. The future direction lies in leveraging this compatibility by using the 4-aminopiperidine molecule not as the target of synthesis, but as the cornerstone of a catalyst.

By selectively functionalizing the two amine groups with different chemical moieties, chemists can create a library of chiral l

Q & A

Basic Questions

Q. What are the critical safety precautions for handling 4-aminopiperidine dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powdered forms to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, rinse with flowing water for 10–15 minutes and consult an ophthalmologist. In case of ingestion, rinse the mouth (if conscious) and seek medical attention .

- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers). Label containers with hazard warnings and ensure secondary containment to mitigate spills .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Reductive Amination : React piperidine derivatives with ammonia or ammonium salts under hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts in methanol/ethanol) .

- Nucleophilic Substitution : Substitute halogenated piperidine precursors with ammonia in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .

- Post-Synthesis Treatment : Neutralize the free base with hydrochloric acid to form the dihydrochloride salt, followed by recrystallization (e.g., using ethanol/water mixtures) to improve purity .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a mixed-mode column (e.g., Primesep 100) with a mobile phase of water/acetonitrile/sulfuric acid buffer, monitored at 200 nm UV detection .

- NMR : Analyze and spectra to confirm proton environments and carbon骨架. For example, the piperidine ring protons appear as multiplets between δ 1.5–3.5 ppm .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 135.1 for the free base; [M+2HCl] at m/z 207.6 for the dihydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-aminopiperidine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Conduct systematic assays (e.g., enzyme inhibition or receptor binding) across a wide concentration range (nM–mM) to identify non-linear effects .

- Strain/Species Variability : Replicate studies in multiple biological models (e.g., murine vs. human cell lines) to assess cross-species consistency .

- Metabolite Interference : Use LC-MS to detect degradation products or metabolites that might confound activity measurements (e.g., oxidative deamination products) .

Q. What experimental design considerations are critical for studying the stability of this compound under varying conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions:

- Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via TLC or HPLC .

- Photostability : Use a light cabinet (ICH Q1B guidelines) with UV/visible light exposure for 48–72 hours .

- pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and quantify decomposition products using -NMR or mass spectrometry .

Q. What strategies optimize the use of this compound in enantioselective synthesis?

- Methodological Answer :

- Chiral Resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution (lipases/esterases) to separate enantiomers .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or salen complexes) in hydrogenation or alkylation reactions to induce stereoselectivity .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., dibenzoyl tartaric acid) and isolate via fractional crystallization .

Q. How can researchers mitigate cytotoxicity of 4-aminopiperidine derivatives in cell-based assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the piperidine ring (e.g., introduce electron-withdrawing groups) to reduce non-specific membrane interactions .

- Encapsulation : Use liposomal or polymeric nanoparticles to limit direct cell exposure and control release kinetics .

- Cytoprotective Agents : Co-administer antioxidants (e.g., N-acetylcysteine) or caspase inhibitors to counteract apoptosis in sensitive cell lines .

Data Contradiction Analysis

- Example : Discrepancies in reported enzyme inhibition (e.g., SSAO vs. MAO) may arise from assay conditions (e.g., buffer ionic strength or cofactor availability). Validate findings using orthogonal assays (e.g., radiometric vs. fluorometric methods) and include positive controls (e.g., semicarbazide for SSAO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.